BiP substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

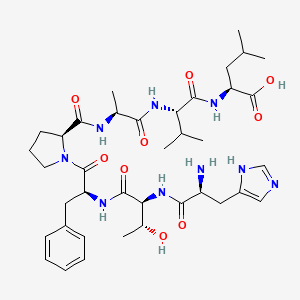

C38H57N9O9 |

|---|---|

Molecular Weight |

783.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H57N9O9/c1-20(2)15-28(38(55)56)44-35(52)30(21(3)4)45-32(49)22(5)42-34(51)29-13-10-14-47(29)37(54)27(16-24-11-8-7-9-12-24)43-36(53)31(23(6)48)46-33(50)26(39)17-25-18-40-19-41-25/h7-9,11-12,18-23,26-31,48H,10,13-17,39H2,1-6H3,(H,40,41)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,46,50)(H,55,56)/t22-,23+,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

VKIFCESQOPVHAI-ZKHCJCQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CN=CN3)N |

Origin of Product |

United States |

Foundational & Exploratory

Identifying Novel BiP Substrates in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of current methodologies for identifying novel substrates of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78/HSPA5, in mammalian cells. BiP plays a crucial role in protein folding, quality control, and the unfolded protein response (UPR), making the identification of its substrates critical for understanding cellular homeostasis and developing therapeutics for a range of diseases.

Introduction to BiP and its Function

BiP is a central regulator of ER proteostasis. It binds to newly synthesized, unfolded, or misfolded proteins, preventing their aggregation and facilitating their correct folding and assembly.[1][2] This function is driven by an ATP-dependent chaperone cycle, which is modulated by co-chaperones and nucleotide exchange factors (NEFs). An accumulation of unfolded proteins in the ER triggers the UPR, a signaling network in which BiP acts as a key sensor.[3][4][5][6] Identifying the full repertoire of BiP substrates is essential for a complete understanding of these fundamental cellular processes.

Methodologies for Identifying BiP Substrates

Several powerful techniques can be employed to identify novel BiP substrates. These methods can be broadly categorized into two main approaches: those based on the purification of BiP-substrate complexes and those based on proximity labeling.

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-IP is a classic technique used to isolate a protein of interest along with its interacting partners from a cell lysate.[7][8][9] When coupled with mass spectrometry, it becomes a powerful tool for the unbiased identification of protein-protein interactions.

Figure 1. Co-immunoprecipitation Mass Spectrometry (Co-IP-MS) workflow.

Proximity-Dependent Biotinylation (BioID)

BioID is a proximity labeling technique that utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest.[10][11][12] When expressed in cells and supplied with biotin, the BirA-fusion protein biotinylates proteins in its immediate vicinity (within a ~10-20 nm radius). These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.

Figure 2. Proximity-Dependent Biotinylation (BioID) workflow.

APEX2-based Proximity Labeling

APEX2 is an engineered ascorbate peroxidase that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), generates a short-lived biotin-phenoxyl radical that covalently labels nearby proteins.[13][14] This method offers much faster labeling kinetics (typically 1 minute) compared to BioID, allowing for the capture of more transient interactions.

Figure 3. APEX2-based Proximity Labeling workflow.

Quantitative Data Presentation

The following tables summarize putative BiP substrates identified in mammalian cells using quantitative proteomics approaches. The data presented here are compiled from published studies and serve as a reference for commonly identified BiP interactors.

Table 1: Putative BiP Substrates Identified by Co-IP-MS

| Protein | Gene | Function | Fold Enrichment (BiP-IP/Control-IP) | p-value |

| PDI | P4HB | Protein disulfide isomerase | 15.2 | < 0.001 |

| Calreticulin | CALR | Calcium-binding chaperone | 12.8 | < 0.001 |

| GRP94 | HSP90B1 | ER chaperone | 10.5 | < 0.001 |

| ERp57 | PDIA3 | Protein disulfide isomerase | 9.7 | < 0.001 |

| UGGT1 | UGGT1 | Glycoprotein glucosyltransferase | 8.1 | < 0.005 |

| EDEM1 | EDEM1 | ER-associated degradation | 7.5 | < 0.005 |

| HYOU1 | HYOU1 | Hypoxia up-regulated protein 1 | 6.9 | < 0.01 |

| ERO1A | ERO1L | ER oxidoreductase | 6.2 | < 0.01 |

| SEC61A1 | SEC61A1 | Protein translocation | 5.8 | < 0.01 |

| CANX | CANX | Calnexin | 5.3 | < 0.05 |

Table 2: Putative BiP Substrates Identified by BioID

| Protein | Gene | Function | Spectral Counts (BiP-BirA) | Spectral Counts (Control-BirA) | SAINT Score |

| DNAJB11 | DNAJB11 | ERdj3, BiP co-chaperone | 125 | 2 | 1.00 |

| PDIA4 | PDIA4 | Protein disulfide isomerase | 98 | 1 | 1.00 |

| HSPA5 | HSPA5 | BiP (self-association) | 250 | 10 | 1.00 |

| GRP170 | HYOU1 | Nucleotide exchange factor | 85 | 3 | 0.99 |

| SIL1 | SIL1 | Nucleotide exchange factor | 72 | 1 | 0.99 |

| DNAJC3 | DNAJC3 | ERdj6, BiP co-chaperone | 65 | 0 | 0.98 |

| HERPUD1 | HERPUD1 | ER stress-inducible protein | 58 | 2 | 0.97 |

| CRELD2 | CRELD2 | Cysteine-rich with EGF-like domains 2 | 51 | 0 | 0.95 |

| AGR2 | AGR2 | Protein disulfide isomerase | 45 | 1 | 0.94 |

| MANF | MANF | Mesencephalic astrocyte-derived neurotrophic factor | 42 | 0 | 0.93 |

Table 3: Putative BiP Substrates Identified by APEX2

| Protein | Gene | Function | Log2 Fold Change (BiP-APEX2/Control-APEX2) | Adjusted p-value |

| PDIA6 | PDIA6 | Protein disulfide isomerase | 4.5 | < 0.0001 |

| ERdj4 | DNAJB9 | BiP co-chaperone | 4.2 | < 0.0001 |

| TXNDC5 | TXNDC5 | Thioredoxin domain-containing protein 5 | 3.9 | < 0.0001 |

| OS9 | OS9 | ER lectin | 3.7 | < 0.0001 |

| XBP1 | XBP1 | Transcription factor (spliced form) | 3.5 | < 0.0005 |

| SYVN1 | SYVN1 | E3 ubiquitin ligase HRD1 | 3.3 | < 0.0005 |

| SEL1L | SEL1L | ERAD component | 3.1 | < 0.001 |

| DERL1 | DERL1 | Derlin-1 | 2.9 | < 0.001 |

| TMEM131 | TMEM131 | Transmembrane protein 131 | 2.7 | < 0.005 |

| SDF2L1 | SDF2L1 | Stromal cell-derived factor 2-like 1 | 2.5 | < 0.005 |

Experimental Protocols

Detailed Protocol for Co-immunoprecipitation of BiP Substrates

-

Cell Culture and Lysis:

-

Culture mammalian cells (e.g., HEK293T, HeLa) to ~80-90% confluency in 15-cm dishes.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled microfuge tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Add 5-10 µg of anti-BiP antibody (or an isotype control IgG) to the pre-cleared lysate.

-

Incubate for 4 hours to overnight at 4°C on a rotator.

-

Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 ml of Co-IP wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 50 µl of 1X SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Sample Preparation for Mass Spectrometry (On-Bead Digestion):

-

After the final wash in the Co-IP protocol, wash the beads twice with 200 µl of 50 mM ammonium bicarbonate.

-

Resuspend the beads in 50 µl of 50 mM ammonium bicarbonate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C with shaking.

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.

-

Detailed Protocol for BioID with BiP-BirA*

-

Generation of Stable Cell Line:

-

Clone BiP into a vector containing a C-terminal or N-terminal BirA* tag.

-

Transfect the construct into the desired mammalian cell line and select for stable expression.

-

Verify the expression and correct localization of the BiP-BirA* fusion protein by Western blotting and immunofluorescence.

-

-

Biotin Labeling:

-

Plate the stable cell line and a control cell line (expressing BirA* alone) in 15-cm dishes.

-

When cells reach ~70% confluency, add biotin to the culture medium to a final concentration of 50 µM.

-

Incubate for 18-24 hours.

-

-

Cell Lysis and Protein Solubilization:

-

Wash cells three times with ice-cold PBS.

-

Lyse cells in 1 ml of RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Streptavidin Affinity Purification:

-

Add 50 µl of pre-washed streptavidin magnetic beads to the lysate.

-

Incubate for 3 hours to overnight at 4°C on a rotator.

-

Collect the beads on a magnetic rack and discard the supernatant.

-

Wash the beads sequentially with 1 ml of:

-

Wash Buffer 1 (2% SDS)

-

Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5)

-

Wash Buffer 3 (250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)

-

-

Perform each wash twice.

-

-

On-Bead Digestion for Mass Spectrometry: Follow the on-bead digestion protocol described in the Co-IP section.

Detailed Protocol for APEX2 with BiP-APEX2

-

Generation of Stable Cell Line:

-

Clone BiP into a vector containing a C-terminal or N-terminal APEX2 tag.

-

Generate a stable cell line and verify expression and localization as described for BioID.

-

-

Proximity Labeling:

-

Plate the BiP-APEX2 and control (e.g., cytosolic APEX2) cell lines.

-

Incubate the cells with 500 µM biotin-phenol for 30 minutes at 37°C.

-

Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.

-

Immediately quench the reaction by adding 1 ml of quencher solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).

-

-

Cell Lysis and Streptavidin Pulldown:

-

Wash the cells twice with the quencher solution.

-

Lyse the cells in RIPA buffer.

-

Proceed with streptavidin affinity purification and on-bead digestion as described in the BioID protocol.

-

Signaling Pathways and Logical Relationships

The BiP Chaperone Cycle

The chaperone activity of BiP is tightly regulated by the binding and hydrolysis of ATP, a process facilitated by co-chaperones of the ERdj family and nucleotide exchange factors (NEFs).

References

- 1. An APEX2 proximity ligation method for mapping interactions with the nuclear lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Label-free methods for optical in vitro characterization of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using BioID to characterize the RAS interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]

- 9. blog.addgene.org [blog.addgene.org]

- 10. BiP and its Nucleotide Exchange Factors Grp170 and Sil1: Mechanisms of Action and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. embopress.org [embopress.org]

The Gatekeeper of the Endoplasmic Reticulum: An In-depth Guide to BiP Substrate Recognition and Binding

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular chaperone BiP (Binding immunoglobulin Protein), a critical component of cellular protein quality control within the endoplasmic reticulum (ER). A thorough understanding of BiP's mechanisms in recognizing and binding unfolded or misfolded protein substrates is paramount for research in cellular stress responses, neurodegenerative diseases, and oncology, as well as for the development of novel therapeutics targeting these pathways.

Executive Summary

BiP, also known as GRP78 or HSPA5, is a master regulator of ER homeostasis.[1][2] It plays a pivotal role in protein folding, assembly, and translocation, and in the initiation of the Unfolded Protein Response (UPR) under conditions of ER stress.[2][3] This document details the intricate mechanisms of BiP's substrate recognition and the allosteric regulation of its binding and release cycle, driven by ATP hydrolysis. We present a compilation of quantitative data on binding affinities and enzyme kinetics, detailed experimental methodologies for studying these interactions, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers and drug developers.

BiP Structure and Domain Organization

BiP's function is intrinsically linked to its structure, which consists of two principal domains: a highly conserved N-terminal Nucleotide-Binding Domain (NBD) and a C-terminal Substrate-Binding Domain (SBD).[4][5] These domains are connected by a flexible linker that is crucial for the allosteric communication between them.[6]

-

Nucleotide-Binding Domain (NBD): This ~44 kDa domain is responsible for binding and hydrolyzing ATP.[7] The NBD itself is composed of two lobes that form a cleft for nucleotide binding.[7]

-

Substrate-Binding Domain (SBD): The SBD is further divided into a β-sandwich subdomain (SBDβ), which forms the substrate-binding pocket, and an α-helical "lid" (SBDα).[4][5] The SBD recognizes and binds to short, hydrophobic stretches of amino acids that are typically exposed in unfolded or misfolded proteins.[7][8]

The BiP Substrate Binding and Release Cycle: An ATP-Driven Process

The interaction of BiP with its substrates is a dynamic cycle tightly regulated by the binding and hydrolysis of ATP in the NBD.[6] This allosteric regulation modulates the conformation of the SBD, thereby controlling its affinity for substrates.

-

ATP-Bound State (Low Affinity): When ATP is bound to the NBD, the SBD is in an "open" conformation, characterized by high on- and off-rates for substrate binding.[9] This state allows for rapid sampling of potential substrates.

-

Substrate Binding and ATP Hydrolysis (High Affinity): The binding of a substrate to the SBD, often facilitated by co-chaperones of the ERdj family, stimulates the ATPase activity of the NBD. Upon ATP hydrolysis to ADP, a significant conformational change occurs: the SBD's α-helical lid closes over the bound substrate, trapping it in a high-affinity state with a low off-rate.[6]

-

ADP-Bound State (Stable Binding): In the ADP-bound state, the substrate is stably associated with BiP, preventing its aggregation and allowing time for proper folding.[4]

-

Nucleotide Exchange and Substrate Release: The exchange of ADP for ATP, catalyzed by Nucleotide Exchange Factors (NEFs), reverses the conformational change.[9] The SBD lid opens, returning BiP to its low-affinity state and releasing the substrate, which can then attempt to fold correctly.[4][9]

Quantitative Analysis of BiP Interactions

The functional cycle of BiP is underpinned by precise molecular interactions with varying affinities. The following tables summarize key quantitative data from the literature.

BiP Nucleotide and Substrate Binding Affinities

| Interacting Molecule | Condition | Dissociation Constant (Kd) | Reference |

| ADP | No peptide | 0.60 ± 0.19 µM | [9] |

| ADP | With HTFPAVL peptide | 0.56 ± 0.14 µM | [9] |

| ATP | No cations | 352 - 945 µM | [10] |

| ADP | No cations | 98 - 188 µM | [10] |

| ATP | With 2 mM Mg²⁺ | 13 - 44 µM | [10] |

| ATP | With 2 mM Mn²⁺ | 5 - 27 µM | [10] |

| CH1-peptide | ADP-bound BiP | 10.6 ± 5.3 µM | [11] |

| ERdj3 J-domain | ATP-bound BiP | 3.3 ± 0.8 µM | [11] |

BiP Binding Affinities for UPR Sensors

| Interacting Molecule | Binding Partner | Dissociation Constant (Kd) | Reference |

| Full-length BiP | IRE1 luminal domain | 1.33 µM | [12] |

| Full-length BiP | PERK luminal domain | 1.92 µM | [12] |

| BiP ATPase Domain | IRE1 luminal domain | 1.97 µM | [12] |

| BiP ATPase Domain | PERK luminal domain | 2.05 µM | [12] |

Kinetic Parameters of BiP ATPase Activity

| BiP Variant | Cation | Km (ATP) | Vmax | Reference |

| S⁺/K⁺ | 50 µM Mg²⁺ | 0.49 mM | 1.09 nmol/min/mg | [10] |

| S⁺/K⁺ | 25 µM Mn²⁺ | 0.12 mM | 1.34 nmol/min/mg | [10] |

| S⁻/K⁻ | 50 µM Mg²⁺ | 0.38 mM | 0.80 nmol/min/mg | [10] |

| S⁻/K⁻ | 25 µM Mn²⁺ | 0.15 mM | 0.96 nmol/min/mg | [10] |

BiP as a Master Regulator of the Unfolded Protein Response (UPR)

Under ER stress, the accumulation of unfolded proteins titrates BiP away from the three main UPR stress sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][3] This dissociation is a key event in the activation of the UPR signaling cascade.[3]

-

IRE1α Pathway: Dissociation of BiP allows IRE1α to dimerize and autophosphorylate, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

-

PERK Pathway: BiP release leads to PERK dimerization and activation. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis, reducing the load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that induces the expression of stress response genes.

-

ATF6 Pathway: Upon BiP dissociation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of temperature and nucleotide on the binding of BiP chaperone to a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BiPPred: Combined sequence- and structure-based prediction of peptide binding to the Hsp70 chaperone BiP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ATPase activity of human binding immunoglobulin protein (BiP) variants is enhanced by signal sequence and physiological concentrations of Mn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synapse.mskcc.org [synapse.mskcc.org]

- 9. Mechanical properties of BiP protein determined by nano‐rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATPase activity of human binding immunoglobulin protein (BiP) variants is enhanced by signal sequence and physiological concentrations of Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]

Characteristics of Unfolded Proteins that Bind to BiP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Binding immunoglobulin Protein (BiP), also known as GRP78 or HSPA5, is a central player in the endoplasmic reticulum (ER) quality control system. As a member of the Hsp70 family of molecular chaperones, BiP is crucial for the proper folding and assembly of newly synthesized proteins, preventing the aggregation of misfolded proteins, and regulating the Unfolded Protein Response (UPR).[1][2][3] Unfolded and misfolded proteins within the ER expose hydrophobic amino acid residues that are typically buried in the protein's native conformation. These exposed hydrophobic patches are the primary recognition sites for BiP, initiating a chaperone cycle that, in an ATP-dependent manner, facilitates protein folding or targets terminally misfolded proteins for degradation.[2][4] This guide provides a comprehensive technical overview of the characteristics of unfolded proteins that bind to BiP, supported by quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways.

Characteristics of BiP-Binding Unfolded Proteins

The interaction between BiP and its unfolded protein substrates is a dynamic process governed by the structural features of the substrate and the conformational state of the chaperone. The key characteristics of unfolded proteins that determine their binding to BiP are:

-

Exposed Hydrophobic Residues: The primary recognition motif for BiP on unfolded proteins is a stretch of approximately seven to eight amino acids enriched in bulky hydrophobic residues.[5] These sequences are typically buried within the hydrophobic core of a properly folded protein and become exposed upon misfolding or during the initial stages of protein synthesis. BiP's substrate-binding domain (SBD) has a pocket that accommodates these hydrophobic side chains, preventing their aggregation with other unfolded proteins.[4][6]

-

Preference for Aliphatic and Aromatic Residues: Studies using peptide libraries have shown that BiP preferentially binds to sequences containing aliphatic amino acids (Leucine, Isoleucine, Valine) and aromatic amino acids (Phenylalanine, Tryptophan, Tyrosine). A predictive algorithm for BiP binding sites has been developed based on the probability of finding specific amino acids within an octameric peptide sequence that binds to BiP.[5]

-

Intrinsically Disordered Regions: Unfolded proteins often contain intrinsically disordered regions that lack a stable three-dimensional structure. These flexible regions can readily expose hydrophobic patches, making them prime targets for BiP binding.[7] This interaction is crucial for maintaining the solubility and folding competence of these proteins.

-

Lack of Stable Secondary and Tertiary Structure: The absence of a stable folded conformation is a prerequisite for BiP binding. As proteins begin to fold and bury their hydrophobic residues, their affinity for BiP decreases, leading to their release from the chaperone.[3]

Quantitative Analysis of BiP-Substrate Interactions

The binding of BiP to unfolded proteins can be quantified by determining the equilibrium dissociation constant (Kd) and the kinetic rate constants for association (kon) and dissociation (koff). These parameters are influenced by factors such as temperature, nucleotide state (ATP vs. ADP), and the specific amino acid sequence of the substrate.

| Substrate | Nucleotide State | Temperature (°C) | Kd (µM) | kon (µM⁻¹s⁻¹) | koff (s⁻¹) | Experimental Method | Reference |

| MJ0366 (unfolded) | None | 2 | 1.1 ± 0.3 | 0.23 ± 0.06 | 0.26 ± 0.08 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | None | 15 | 0.12 ± 0.03 | 0.28 ± 0.07 | 0.034 ± 0.009 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | None | 30 | 0.15 ± 0.04 | 0.35 ± 0.09 | 0.053 ± 0.014 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ADP | 2 | 0.05 ± 0.01 | 0.20 ± 0.05 | 0.010 ± 0.002 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ADP | 15 | 0.06 ± 0.01 | 0.15 ± 0.04 | 0.009 ± 0.002 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ADP | 30 | 0.07 ± 0.02 | 0.18 ± 0.05 | 0.013 ± 0.003 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ATP | 2 | 0.09 ± 0.02 | 0.45 ± 0.11 | 0.041 ± 0.010 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ATP | 15 | 0.18 ± 0.05 | 0.22 ± 0.06 | 0.040 ± 0.010 | Optical Tweezers | [8] |

| MJ0366 (unfolded) | ATP | 30 | 0.16 ± 0.04 | 0.29 ± 0.07 | 0.047 ± 0.012 | Optical Tweezers | [8] |

| E-peptide oligomers | - | - | Low nM range | - | - | FRET | [9] |

| Monomeric E-peptide fragments | - | - | µM range | - | - | FRET | [9] |

Experimentally Validated BiP Binding Motifs

Several studies have identified specific amino acid sequences within unfolded proteins that are recognized and bound by BiP. These motifs often contain a core of hydrophobic residues.

| Protein | Validated Binding Motif | Experimental Method | Reference |

| Immunoglobulin Heavy Chain | Multiple heptapeptides | ATPase Assay | |

| Ire1 | GSTLPLLE | NMR, ATPase Assay | [10] |

| Ire1 | RNYWLLI | NMR, ATPase Assay | [10] |

| bZIP28 | Intrinsically disordered regions R1 and R2 | Phage Display | [7] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect BiP-Substrate Interactions

This protocol describes the co-immunoprecipitation of BiP and its interacting unfolded protein substrates from cell lysates.

Materials:

-

Cells expressing the protein of interest

-

Ice-cold PBS

-

IP Lysis Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, protease and phosphatase inhibitors)[11]

-

Anti-BiP antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS and harvest by centrifugation.[11]

-

Resuspend the cell pellet in ice-cold IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To an appropriate amount of cell lysate (e.g., 1 mg of total protein), add Protein A/G magnetic beads.

-

Incubate with gentle rotation for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.[13]

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-BiP antibody to the pre-cleared lysate. As a negative control, add a corresponding amount of control IgG to a separate tube of lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads to each tube and incubate with gentle rotation for another 1-2 hours at 4°C.[11]

-

-

Washing:

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the buffer using the magnetic rack.[12]

-

-

Elution:

-

After the final wash, remove all residual buffer.

-

Add elution buffer (e.g., 2X SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to release the protein complexes.

-

Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest to confirm its interaction with BiP.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis of BiP-Substrate Binding

This protocol provides a general framework for analyzing the kinetics of BiP binding to an unfolded protein substrate using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified BiP (ligand)

-

Purified unfolded protein substrate (analyte)

-

Amine coupling kit (EDC, NHS)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject a solution of purified BiP in immobilization buffer over the activated surface. The protein will be covalently coupled to the chip.

-

Deactivate any remaining active groups by injecting ethanolamine.[14]

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Injection and Data Collection:

-

Inject a series of concentrations of the unfolded protein substrate in running buffer over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the binding in real-time as a change in response units (RU).

-

After the association phase, inject running buffer to monitor the dissociation of the complex.[15]

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte from the sensor surface.[10]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).[16]

-

Förster Resonance Energy Transfer (FRET) to Monitor BiP Conformational Changes

This protocol describes a FRET-based assay to monitor the conformational changes in BiP upon substrate binding, which is indicative of its functional cycle.

Materials:

-

Purified BiP labeled with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) at specific sites that change proximity during the conformational change.

-

Fluorometer or fluorescence microscope capable of FRET measurements.

-

Buffer for FRET analysis (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Unfolded protein substrate

-

ATP and ADP

Procedure:

-

Sample Preparation:

-

Dilute the dual-labeled BiP to a suitable concentration in the FRET analysis buffer.

-

Prepare separate samples with the addition of the unfolded protein substrate, ATP, or ADP.

-

-

FRET Measurement:

-

Data Interpretation:

-

An increase in FRET efficiency indicates that the donor and acceptor fluorophores are in closer proximity, reflecting a specific conformational state of BiP (e.g., the closed, ADP-bound state).

-

A decrease in FRET efficiency suggests a more open conformation (e.g., the ATP-bound state).[6]

-

By monitoring FRET changes upon the addition of substrate and nucleotides, the dynamics of BiP's conformational changes during its chaperone cycle can be elucidated.

-

ATPase Assay to Measure BiP Activity

This protocol describes how to measure the ATPase activity of BiP, which is stimulated by the binding of unfolded protein substrates.

Materials:

-

Purified BiP

-

Unfolded protein substrate

-

ATPase assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)[19]

-

ATP

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a microplate, set up reactions containing ATPase assay buffer, a fixed concentration of BiP, and varying concentrations of the unfolded protein substrate.

-

Include a control reaction without the substrate to measure the basal ATPase activity of BiP.

-

Pre-incubate the reactions at the desired temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add ATP to each well to a final concentration of 1 mM to start the reaction.[20]

-

-

Measure Phosphate Release:

-

At different time points, stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate (Pi) released.[20]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the rate of ATP hydrolysis (moles of Pi released per mole of BiP per minute).

-

Plot the ATPase activity as a function of the substrate concentration to determine the maximal stimulation and the concentration of substrate required for half-maximal stimulation.

-

Signaling Pathways and Logical Relationships

BiP ATPase Cycle and Substrate Binding

The binding and release of unfolded proteins by BiP are tightly coupled to its ATPase cycle. This cycle involves significant conformational changes in BiP, regulated by ATP binding, hydrolysis, and nucleotide exchange.

Caption: The BiP ATPase cycle regulates substrate binding and release.

Role of BiP in the Unfolded Protein Response (UPR)

BiP plays a critical role as a master regulator of the UPR. Under non-stress conditions, BiP binds to the luminal domains of the three ER stress sensors: IRE1, PERK, and ATF6, keeping them in an inactive state. Upon accumulation of unfolded proteins, BiP is titrated away to act as a chaperone, leading to the activation of the UPR pathways.

Caption: BiP's role in regulating the Unfolded Protein Response.

Conclusion

The binding of unfolded proteins to BiP is a fundamental process for maintaining protein homeostasis within the endoplasmic reticulum. This interaction is primarily driven by the exposure of hydrophobic residues on the substrate, which are recognized by the substrate-binding domain of BiP. The affinity and kinetics of this binding are intricately regulated by the chaperone's ATP-dependent conformational cycle. Understanding the molecular details of these interactions is critical for elucidating the mechanisms of protein folding and quality control, and for developing therapeutic strategies for diseases associated with ER stress and protein misfolding. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in this field.

References

- 1. BiP: Master Regulator of the Unfolded Protein Response and Crucial Factor in Flavivirus Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 3. Binding immunoglobulin protein - Wikipedia [en.wikipedia.org]

- 4. The endoplasmic reticulum (ER) chaperone BiP is a master regulator of ER functions: Getting by with a little help from ERdj friends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vivo Association of BiP with Newly Synthesized Proteins Is Dependent on the Rate and Stability of Folding and Not Simply on the Presence of Sequences That Can Bind to BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of temperature and nucleotide on the binding of BiP chaperone to a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. life-science-alliance.org [life-science-alliance.org]

- 11. assaygenie.com [assaygenie.com]

- 12. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 15. biorxiv.org [biorxiv.org]

- 16. academic.oup.com [academic.oup.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATPase activity of human binding immunoglobulin protein (BiP) variants is enhanced by signal sequence and physiological concentrations of Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to BiP Substrate Specificity and Consensus Motifs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Binding immunoglobulin Protein (BiP), also known as GRP78 or HSPA5, is a central player in the maintenance of protein homeostasis within the endoplasmic reticulum (ER). As a member of the Hsp70 family of chaperones, BiP is integral to protein folding, assembly, and quality control. It recognizes and binds to nascent polypeptide chains and misfolded proteins, preventing their aggregation and facilitating their correct conformation or targeting them for degradation. A comprehensive understanding of BiP's substrate specificity and the motifs it recognizes is paramount for elucidating its multifaceted roles in cellular health and disease, and for the development of novel therapeutics targeting ER stress-related pathologies. This guide provides a detailed technical overview of BiP's substrate binding characteristics, the consensus motifs it recognizes, and the experimental methodologies used to investigate these interactions.

BiP Substrate Specificity: A Preference for Hydrophobicity

BiP's primary role as a molecular chaperone is to interact with unfolded or partially folded proteins, a function dictated by its ability to recognize exposed hydrophobic amino acid residues. In a properly folded protein, these hydrophobic residues are typically buried within the protein's core. However, during protein synthesis or under conditions of cellular stress, these residues can become exposed, creating a risk of protein aggregation. BiP binds to these exposed hydrophobic patches, preventing aggregation and assisting in the protein's proper folding.

The substrate binding domain (SBD) of BiP is responsible for recognizing and binding to these hydrophobic sequences. The binding and release of substrates are tightly regulated by the nucleotide-binding domain (NBD) through an ATP-dependent cycle. In the ATP-bound state, the SBD has a low affinity for substrates and a high rate of exchange. Upon ATP hydrolysis to ADP, the SBD undergoes a conformational change that results in a high-affinity, tightly bound state with the substrate.

Studies utilizing peptide libraries and computational analyses have revealed that BiP preferentially binds to short peptide segments, typically around seven amino acids in length, that are enriched in bulky hydrophobic and aliphatic residues.[1][2] A computer algorithm has been developed to predict potential BiP binding sites within protein sequences, and these predictions have been experimentally validated.[1] This promiscuous yet specific binding allows BiP to interact with a wide array of different unfolded proteins.

Consensus Motifs: Decoding the Language of BiP Recognition

While a single, universal consensus motif for all BiP substrates has not been definitively established, several key features and specific motifs have been identified. The general consensus points to a preference for heptapeptides containing a core of hydrophobic residues, often with a bulky aromatic or aliphatic amino acid at the central position.

A predictive algorithm, BiPPred , has been developed to identify potential BiP binding sites in protein sequences by combining sequence-based prediction with molecular docking and energy calculations.[3][4][5] This tool can serve as a valuable resource for researchers seeking to identify potential BiP substrates.

Experimentally, specific BiP-binding motifs have been identified in certain substrates. For instance, within the luminal domain of the ER stress sensor IRE1α, two distinct BiP-binding motifs have been characterized: GSTLPLLE and RNYWLLI .[6] The identification of these specific motifs provides concrete examples of the types of sequences that mediate direct interaction with BiP.

Quantitative Analysis of BiP-Substrate Interactions

The affinity of BiP for its substrates can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The binding affinity of BiP is significantly influenced by its nucleotide-bound state. Generally, BiP exhibits a higher affinity for its substrates when bound to ADP compared to ATP. The following table summarizes quantitative data from various studies on BiP-substrate binding affinities.

| Substrate | Nucleotide State | Dissociation Constant (Kd) | Experimental Method | Reference |

| CH1 peptide | ATP | 10.6 ± 5.3 µM | FRET | [7] |

| JD (J-domain of ERdj3) | ATP | 3.3 ± 0.8 µM | Fluorescence Polarization | [7] |

| E-peptide oligomers | ADP | 0.015 ± 0.005 μM | FRET | [8] |

| Monomeric site 1 peptide | ADP | 0.95 ± 0.17 μM | FRET | [8] |

| MJ0366 protein | No nucleotide (15°C) | ~1 µM | Optical Tweezers | [9] |

| MJ0366 protein | ADP (15°C) | ~0.1 µM | Optical Tweezers | [9] |

| MJ0366 protein | ATP (15°C) | ~10 µM | Optical Tweezers | [9] |

| HTFPAVL peptide | ADP | ~0.56 µM | Nano-rheology | [5] |

Experimental Protocols

A variety of experimental techniques are employed to identify and characterize BiP substrates and their interactions. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Identifying BiP Interactors

Co-immunoprecipitation is a powerful technique to identify proteins that interact with BiP within a cellular context.

1. Cell Lysis:

-

Culture cells to approximately 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose or magnetic beads to the cleared lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the beads.

3. Immunoprecipitation:

-

Add a specific anti-BiP antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30-50 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

4. Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

5. Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation.

-

Analyze the co-precipitated proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the BiP interactome.

In Vitro ATPase Activity Assay

The ATPase activity of BiP is stimulated by the binding of unfolded protein substrates. This property can be used to confirm BiP-substrate interactions. Commercial kits, such as the ATPase/GTPase Activity Assay Kit (Sigma-Aldrich, MAK113), provide a straightforward method for measuring ATPase activity.

1. Reagent Preparation:

-

Prepare the Assay Buffer, ATP solution, and Reagent as per the kit manufacturer's instructions.

-

Prepare a phosphate standard curve using the provided standard.

2. Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

20 µL of Assay Buffer

-

10 µL of purified BiP protein

-

10 µL of the peptide or protein substrate to be tested (or buffer for a negative control)

-

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

3. Incubation:

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

4. Detection:

-

Stop the reaction and develop the color by adding 200 µL of the kit's Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 620 nm using a microplate reader.

5. Data Analysis:

-

Calculate the amount of inorganic phosphate (Pi) released using the phosphate standard curve.

-

The increase in ATPase activity in the presence of a substrate compared to the control indicates a direct interaction.

Förster Resonance Energy Transfer (FRET)-Based Substrate Binding Assay

FRET is a sensitive technique to monitor the binding and dissociation of BiP from its substrates in real-time.[10][11]

1. Protein Labeling:

-

Purify BiP and the substrate of interest.

-

Label BiP with a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and the substrate with an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). This is typically achieved by creating fusion proteins.

2. FRET Measurement:

-

In a microplate or cuvette, mix the labeled BiP and substrate in a suitable buffer.

-

Excite the donor fluorophore at its specific excitation wavelength (e.g., 430 nm for CFP).

-

Measure the emission spectra, monitoring for both the donor emission peak (e.g., 480 nm for CFP) and the acceptor emission peak (e.g., 530 nm for YFP).

3. Data Analysis:

-

An increase in the acceptor fluorescence intensity upon donor excitation indicates that FRET is occurring, signifying that the two proteins are in close proximity (i.e., bound).

-

The FRET efficiency can be calculated and used to determine the binding affinity (Kd) by titrating one binding partner against a fixed concentration of the other.

-

Dissociation can be monitored by adding a competitive unlabeled substrate or by changing the buffer conditions (e.g., adding ATP to promote substrate release).

Visualizations

Unfolded Protein Response (UPR) Signaling Pathway

The Unfolded Protein Response is a critical signaling network that is activated in response to ER stress. BiP plays a central role in regulating the three main branches of the UPR.

References

- 1. ERdj3 regulates BiP occupancy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide-binding specificity of the molecular chaperone BiP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BiPPred: Combined sequence- and structure-based prediction of peptide binding to the Hsp70 chaperone BiP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computationally-Aided Modeling of Hsp70-Client Interactions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Substrate discrimination of the chaperone BiP by autonomous and cochaperone-regulated conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro FRET analysis of IRE1 and BiP association and dissociation upon endoplasmic reticulum stress | eLife [elifesciences.org]

- 11. In vitro FRET analysis of IRE1 and BiP association and dissociation upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Non-Canonical BiP Substrates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) chaperone, Binding immunoglobulin Protein (BiP), also known as GRP78, is a central regulator of protein homeostasis. Its canonical function involves an ATP-dependent cycle of binding and releasing unfolded polypeptide substrates via its substrate-binding domain (SBD) to facilitate proper protein folding and quality control. However, emerging research has unveiled a non-canonical mode of interaction where BiP utilizes its nucleotide-binding domain (NBD) to engage with specific protein partners. This guide provides a comprehensive overview of the discovery and characterization of these non-canonical BiP substrates, with a primary focus on the sensors of the Unfolded Protein Response (UPR). We detail the allosteric mechanism that governs this unique interaction, present the key experimental methodologies used for their identification, and summarize the pivotal findings in a structured format to aid in research and therapeutic development.

Introduction: The Canonical Chaperone Function of BiP

BiP is a highly abundant and essential Hsp70 molecular chaperone residing in the ER lumen. Its primary role is to maintain protein homeostasis by assisting in the folding of newly synthesized proteins, preventing the aggregation of misfolded proteins, and targeting terminally misfolded proteins for ER-associated degradation (ERAD).[1][2]

The canonical function of BiP is governed by an ATP-dependent cycle involving its two principal domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD).[1] This cycle is allosterically regulated and facilitated by co-chaperones, including J-domain containing proteins (ERdjs) and nucleotide exchange factors (NEFs).[3][4]

-

ATP-Bound State : When ATP is bound to the NBD, the SBD is in an open, low-affinity conformation, allowing for the rapid binding and release of unfolded polypeptide substrates.[1][3]

-

ATP Hydrolysis : J-domain proteins deliver substrates to BiP and stimulate its ATPase activity. The resulting hydrolysis of ATP to ADP triggers a conformational change.[4][5]

-

ADP-Bound State : In the ADP-bound state, the SBD "lid" closes, locking the substrate in a high-affinity state and preventing its aggregation.[1][3]

-

Nucleotide Exchange : NEFs, such as Grp170 and Sil1, facilitate the exchange of ADP for ATP, which re-opens the SBD, releases the substrate for folding, and resets the cycle.[3][6]

This canonical cycle is fundamental to BiP's role in protein folding and quality control.

Caption: The canonical ATP-dependent chaperone cycle of BiP.

BiP's Role in the Unfolded Protein Response (UPR)

The UPR is a critical signaling network that allows cells to cope with ER stress, which arises from an accumulation of unfolded proteins.[2] In mammalian cells, the UPR is initiated by three ER-resident transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][7]

Under basal, non-stress conditions, BiP binds to the luminal domains of these sensors, maintaining them in an inactive, monomeric state.[2][8] When unfolded proteins accumulate, they compete for BiP binding, sequestering it away from the UPR sensors.[8] This dissociation allows the sensors to dimerize (or oligomerize in the case of IRE1) and activate their respective downstream signaling pathways to restore ER homeostasis.[2] This established role positioned the UPR sensors as unique, signaling-related clients of BiP.

The Discovery of Non-Canonical BiP Interaction

For years, it was assumed that BiP interacted with the UPR sensors through its canonical substrate-binding domain, treating them like any other unfolded protein substrate. However, pivotal research has challenged this model, revealing a non-canonical mode of interaction.

A key study demonstrated that the luminal domains of IRE1 and PERK bind not to BiP's substrate-binding domain (SBD), but directly to its ATPase domain (NBD) .[7][9][10] This interaction was found to be independent of the nucleotide (ATP or ADP) bound to BiP, a stark contrast to the nucleotide-dependent affinity of canonical SBD-substrate interactions.[9][10]

This discovery established the UPR sensors as the first well-characterized non-canonical BiP substrates, which interact with the chaperone through a distinct mechanism to regulate a signaling pathway rather than their own folding.

The Allosteric Model for UPR Induction

The finding of a non-canonical binding site led to a new allosteric model for UPR activation. In this model, BiP acts as a dual-function sensor:

-

Sensing Unfolded Proteins (Canonical): The accumulation of unfolded proteins in the ER leads to their binding to BiP's canonical SBD.[11]

-

Transducing the Signal (Non-Canonical): The binding of a substrate to the SBD induces a conformational change that is allosterically transmitted to the NBD.[7]

-

Sensor Release: This conformational change weakens the non-canonical interaction between the NBD and the luminal domains of IRE1 and PERK, causing their dissociation and subsequent activation.[7][11]

This elegant mechanism directly links the detection of misfolded proteins to the activation of the UPR signaling cascade through intramolecular communication within the BiP chaperone.

Caption: Allosteric activation of IRE1 via non-canonical BiP interaction.

Data Summary: Canonical vs. Non-Canonical BiP Interactions

The distinct features of these two interaction modes are summarized below.

| Feature | Canonical Substrate Interaction | Non-Canonical Substrate Interaction (e.g., IRE1/PERK) |

| BiP Binding Domain | Substrate-Binding Domain (SBD)[3] | Nucleotide-Binding Domain (NBD)[7][12] |

| Primary Substrates | Unfolded or misfolded polypeptides[3] | Luminal domains of UPR sensors (IRE1, PERK)[7] |

| Nucleotide Dependence | Highly dependent; affinity is high in the ADP state and low in the ATP state[1] | Independent of nucleotide state (ATP or ADP)[9][10] |

| Functional Purpose | Protein folding, assembly, and quality control[1] | Regulation of UPR signaling pathways[11][13] |

| Dissociation Trigger | ADP to ATP exchange catalyzed by NEFs[3] | Allosteric change induced by substrate binding to the SBD[7][11] |

Experimental Protocols for Substrate Discovery

The identification and characterization of BiP substrates, particularly non-canonical ones, rely on a combination of biochemical and cell-based assays.

Protocol: Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

This workflow is the gold standard for identifying protein-protein interactions in a cellular context.

Caption: Workflow for identifying BiP interactors via Co-IP and Mass Spec.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[14]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to BiP. Then, add Protein A/G-coupled beads to capture the antibody-BiP-substrate complexes.

-

Washing: Pellet the beads and wash multiple times with lysis buffer to remove proteins that are non-specifically bound to the beads or antibody.[14]

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Protein Separation & Identification:

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify proteins from the MS/MS spectra. Potential interactors are those significantly enriched in the BiP IP sample compared to a negative control (e.g., an IgG isotype control).

Protocol: In Vitro Binding Assays (e.g., FRET)

In vitro assays using purified components are crucial for confirming direct interactions and characterizing their biophysical properties, such as the allosteric mechanism of sensor release.

Methodology (Förster Resonance Energy Transfer - FRET):

-

Protein Purification: Express and purify recombinant BiP, the luminal domain of a UPR sensor (e.g., IRE1-LD), and a known canonical substrate (e.g., unfolded CH1 domain).

-

Fluorescent Labeling: Label the proteins with a FRET donor/acceptor pair. For example, label IRE1-LD molecules with a donor (e.g., Oregon Green 488) and an acceptor (e.g., TAMRA) to monitor dimerization.[5]

-

Assay Setup:

-

To test for interaction, mix labeled IRE1-LD with unlabeled BiP and ATP. A disruption of IRE1-LD dimerization (and thus a loss of FRET signal) indicates BiP binding.[5]

-

To test the allosteric release mechanism, establish the BiP-IRE1-LD complex, then titrate in the unfolded canonical substrate (CH1).

-

-

Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths. An increase in the FRET signal upon addition of the canonical substrate would indicate its ability to displace IRE1-LD, supporting the allosteric model.[5]

Conclusion and Future Perspectives

The discovery of non-canonical BiP substrates has fundamentally expanded our understanding of this critical chaperone's function beyond protein folding. The allosteric regulation of UPR sensors by BiP illustrates a sophisticated mechanism for integrating cellular stress signals with adaptive responses. This non-canonical interaction provides a direct link between the chaperone's load of unfolded proteins and the activation of a major signaling network.

For researchers and drug development professionals, this dual functionality of BiP presents new therapeutic opportunities. Targeting the non-canonical NBD-sensor interface, rather than the highly conserved SBD, could allow for more specific modulation of the UPR in diseases characterized by chronic ER stress, such as neurodegenerative disorders, metabolic diseases, and cancer. Future research will likely focus on identifying additional non-canonical BiP substrates and further elucidating the structural basis of these allosteric interactions to enable the rational design of targeted therapeutics.

References

- 1. Binding immunoglobulin protein - Wikipedia [en.wikipedia.org]

- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 3. Life and Death of a BiP Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The endoplasmic reticulum (ER) chaperone BiP is a master regulator of ER functions: Getting by with a little help from ERdj friends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A J-Protein Co-chaperone Recruits BiP to Monomerize IRE1 and Repress the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiP and its Nucleotide Exchange Factors Grp170 and Sil1: Mechanisms of Action and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noncanonical binding of BiP ATPase ... | Article | H1 Connect [archive.connect.h1.co]

- 8. researchgate.net [researchgate.net]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peer review in Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]

- 13. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. experts.illinois.edu [experts.illinois.edu]

The Gatekeepers of the Endoplasmic Reticulum: A Technical Guide to the Role of BiP Co-chaperones in Substrate Selection

For Immediate Release

Memphis, TN – October 27, 2025 – In the intricate cellular factory of the endoplasmic reticulum (ER), the molecular chaperone BiP (Binding immunoglobulin Protein) stands as a master regulator of protein quality control. Its ability to bind and release unfolded proteins is critical for their proper folding, assembly, and transport. However, BiP does not act alone. A diverse cast of co-chaperones orchestrates its function, dictating the ultimate fate of substrate proteins—directing them towards successful folding or marking them for degradation. This technical guide provides an in-depth exploration of the core BiP co-chaperones, their mechanisms of substrate selection, and the experimental methodologies used to elucidate their functions.

The BiP Chaperone Cycle: An Overview

The function of BiP is intrinsically linked to its ATPase cycle. In its ATP-bound state, BiP has a low affinity for substrates, allowing for their rapid binding and release. The hydrolysis of ATP to ADP, a process greatly accelerated by J-domain co-chaperones, locks BiP into a high-affinity state, tightly gripping the unfolded protein substrate. The subsequent exchange of ADP for ATP, facilitated by Nucleotide Exchange Factors (NEFs), triggers the release of the substrate, allowing it to attempt folding.[1][2] Co-chaperones are the key regulators of this cycle, influencing both the engagement of substrates and the rate-limiting steps of ATP hydrolysis and nucleotide exchange.

The J-Domain Proteins: Architects of Substrate Triage

The ER contains a cohort of DnaJ-like proteins (ERdjs) that act as the primary substrate selectors for BiP.[3][4] They achieve this by directly binding to unfolded proteins and delivering them to BiP, while simultaneously stimulating BiP's ATPase activity to ensure stable substrate capture.[5] Different ERdjs exhibit distinct substrate preferences and are implicated in specific cellular pathways, effectively triaging proteins for either folding or degradation.

ERdj3 (DNAJB11): A Pro-Folding Specialist

ERdj3 is a key player in the folding of newly synthesized proteins, such as immunoglobulin heavy chains.[1][6] It directly binds to unfolded substrates and is thought to modulate the conformation of BiP's substrate-binding domain (SBD) to better accommodate protein clients.[3] The J-domain of ERdj3 is essential for its interaction with BiP and for stimulating ATP hydrolysis.[7]

ERdj4 (MDG1) and ERdj5: Sentinels of Degradation

In contrast to ERdj3, ERdj4 and ERdj5 are primarily associated with the ER-associated degradation (ERAD) pathway, a process that eliminates terminally misfolded proteins.[3][8] These co-chaperones recognize and bind to aggregation-prone regions on misfolded substrates, recruiting BiP to facilitate their removal from the ER for degradation by the proteasome.[8] ERdj5, in particular, possesses disulfide reductase activity, enabling it to break incorrect disulfide bonds in misfolded proteins, a crucial step for their degradation.[9][10][11]

The Nucleotide Exchange Factors: Regulators of Substrate Release

The release of a substrate from BiP is a critical step that allows the protein to either fold correctly or be targeted for degradation. This process is governed by Nucleotide Exchange Factors (NEFs) that promote the exchange of ADP for ATP in BiP's nucleotide-binding domain (NBD).

SIL1: A Dedicated Nucleotide Exchange Factor

SIL1 is a dedicated NEF for BiP.[12] Its primary role is to facilitate the release of ADP, thereby promoting the release of the substrate from BiP.[13] While essential for maintaining ER homeostasis, under certain conditions, its function in specific processes like antibody production can be dispensable, suggesting a degree of functional redundancy with other NEFs.[14][12]

GRP170: A Dual-Function Chaperone and NEF

GRP170 is a unique co-chaperone that functions as both a NEF for BiP and a chaperone in its own right, capable of binding unfolded proteins directly.[3][15][16] This dual functionality allows GRP170 to play a complex role in protein quality control, participating in both protein folding and the degradation of misfolded proteins.[15][17][18] Unlike BiP, GRP170's interaction with substrates is not primarily regulated by nucleotides.[3]

Quantitative Analysis of BiP Co-chaperone Interactions

The precise interplay between BiP and its co-chaperones is governed by their binding affinities and the rates at which they modulate BiP's ATPase activity. The following tables summarize key quantitative data available in the literature.

| Interaction | Apparent Dissociation Constant (Kd) | Substrate/Conditions | Reference |

| J-domain of ERdj3 : BiP | 3.3 ± 0.8 µM | ATP-bound BiP | [7] |

| Native IRE1 LD : BiP | 0.54 µM | ||

| Heat denatured IRE1 LD : BiP | 2.9 µM | ||

| DnaJB4 (WT) : EEVD tracer | 1.69 ± 0.03 µM | [19] | |

| DnaJB4 (QPD mutant) : EEVD tracer | 2.03 ± 0.90 µM | [19] |

Table 1: Binding Affinities of BiP and Co-chaperones.

| BiP Variant/Condition | Basal ATPase Rate (min⁻¹) | J-domain Stimulated Rate (min⁻¹) | Reference |

| BiP (wild-type) | ~0.2 - 0.37 | 1.04 ± 0.11 (at saturation) | [7] |

| BiP with HTFPAVL peptide | - | Stimulated | [20] |

| BiP with GSTLPLLE peptide | - | Stimulated | [20] |

| BiP with RNYWLLI peptide | - | Stimulated | [20] |

Table 2: ATPase Activity of BiP and Stimulation by Co-chaperones.

Visualizing the Pathways: Signaling and Experimental Workflows

To better understand the complex interactions and pathways governed by BiP and its co-chaperones, we can visualize them using diagrams.

References

- 1. ERdj3, a luminal ER DnaJ homolog binds directly to unfolded proteins in the mammalian ER: identification of critical residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of temperature and nucleotide on the binding of BiP chaperone to a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiP and its Nucleotide Exchange Factors Grp170 and Sil1: Mechanisms of Action and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.univr.it [docs.univr.it]

- 5. ERdj4 Protein Is a Soluble Endoplasmic Reticulum (ER) DnaJ Family Protein That Interacts with ER-associated Degradation Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical spectrum, prognosis and estimated prevalence of DNAJB11-kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. Deficiency of the BiP cochaperone ERdj4 causes constitutive endoplasmic reticulum stress and metabolic defects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct role of ERp57 and ERdj5 as a disulfide isomerase and reductase during ER protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic characterization of disulfide bond reduction of an ERAD substrate mediated by cooperation between ERdj5 and BiP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. molbiolcell.org [molbiolcell.org]

- 13. researchgate.net [researchgate.net]

- 14. Sil1, a nucleotide exchange factor for BiP, is not required for antibody assembly or secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Large Hsp70 Grp170 Binds to Unfolded Protein Substrates in Vivo with a Regulation Distinct from Conventional Hsp70s - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. molbiolcell.org [molbiolcell.org]

- 18. molbiolcell.org [molbiolcell.org]

- 19. researchgate.net [researchgate.net]

- 20. life-science-alliance.org [life-science-alliance.org]

The Dynamic Interactome of BiP: A Technical Guide to Substrate Diversity Across Cell Types

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse roles of the endoplasmic reticulum (ER) chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78 or HSPA5. This guide explores the landscape of BiP's client proteins (substrates) across various cell types, outlines state-of-the-art methodologies for their identification, and discusses the implications for therapeutic discovery.

Introduction: BiP as a Master Regulator of Proteostasis

The 78-kDa glucose-regulated protein (GRP78), or BiP, is a central player in maintaining protein homeostasis within the endoplasmic reticulum. As a member of the Hsp70 family, BiP is essential for several critical ER functions: it assists in the folding of newly synthesized proteins, prevents the aggregation of misfolded proteins, targets irredeemably flawed proteins for degradation, and serves as a key sensor and regulator of the Unfolded Protein Response (UPR).[1][2][3][4][5] The diverse functions of BiP are dictated by its dynamic interactions with a vast and varied repertoire of substrate proteins. The composition of this "interactome" is not static; it is highly dependent on the specific proteomic landscape and physiological demands of the cell type . Understanding this diversity is paramount for elucidating disease mechanisms and developing targeted therapies.

The Spectrum of BiP Substrates: From Universal Clients to Specialized Partners

BiP substrates can be broadly categorized into several classes, including transiently interacting nascent polypeptides, unassembled subunits of protein complexes, and terminally misfolded proteins destined for ER-associated degradation (ERAD).[2][3][6] However, the specific proteins that fall into these categories vary dramatically between cell types, reflecting their specialized functions.

-

Secretory Cells: Professional secretory cells, such as plasma B-cells or pancreatic β-cells, place an enormous burden on the ER. In these cells, BiP is heavily engaged with pro-hormones and the subunits of secreted proteins. For instance, in pre-B cells, BiP famously binds to immunoglobulin heavy chains, preventing their aggregation and secretion until they properly assemble with light chains.[2] Similarly, in pancreatic cells, BiP plays a crucial role in the folding of proinsulin.[1]

-

Cancer Cells: Tumor cells often exhibit a high rate of protein synthesis and are subject to environmental stresses like hypoxia and nutrient deprivation, leading to chronic ER stress.[7][8] This results in an upregulation of BiP, which helps cancer cells survive by managing the increased load of misfolded proteins.[7][9] Consequently, the BiP interactome in cancer cells is enriched with oncoproteins and other factors essential for tumor growth and survival.

-

Neurons: In neurons, which are post-mitotic and must maintain proteostasis for a lifetime, BiP's role is critical in mitigating the accumulation of aggregation-prone proteins associated with neurodegenerative diseases.

While comprehensive quantitative studies directly comparing the BiP interactome across functionally distinct cell lines remain an area of active research, the qualitative differences are profound. A hypothetical comparison highlights these specialized roles.

Table 1: Representative Cell-Type Specific BiP Substrates

| Substrate Class | Example Protein | Predominant Cell Type | Functional Implication |

| Secreted Protein Subunits | Immunoglobulin Heavy Chain | Plasma B-Cell | Quality control of antibody assembly |

| Pro-hormones | Proinsulin | Pancreatic β-Cell | Ensuring proper insulin folding and processing |

| Extracellular Matrix | Procollagen | Fibroblast | Chaperoning of structural protein components |

| Viral Proteins | Viral Envelope Glycoproteins | Virus-Infected Cell | Assisting folding of viral proteins for replication |

| Mutant Proteins | Misfolded CFTR | Epithelial Cell (Cystic Fibrosis) | Retention of non-functional proteins in the ER |

| UPR Sensors | IRE1α, PERK | All (under non-stress) | Gatekeeping the Unfolded Protein Response |

BiP's Role as the Sentinel of the Unfolded Protein Response (UPR)

BiP is the master regulator of the UPR, a critical signaling network that alleviates ER stress.[5][10] In a homeostatic state, BiP binds to the luminal domains of three key stress sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6), keeping them in an inactive state.[1][2][9][11][12] Upon the accumulation of unfolded proteins, BiP is titrated away from these sensors to act as a chaperone. This release unleashes the downstream signaling cascades of the UPR, which collectively aim to restore proteostasis.

Methodologies for Elucidating the BiP Interactome

Identifying the full complement of BiP substrates requires sophisticated and robust techniques. Co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) and proximity-dependent biotinylation (BioID) are two powerful, complementary approaches.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This classic technique isolates BiP from cell lysates using a specific antibody, pulling down its direct and stable interaction partners for identification by mass spectrometry.

Detailed Protocol:

-

Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Lyse cells on ice in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors and 1 mM ATP to preserve native protein complexes.

-

Immunoprecipitation: Pre-clear the lysate by incubation with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-BiP antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders. A final wash with a buffer lacking detergent can reduce background.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

Sample Preparation for MS: Neutralize the eluate (if using low-pH elution) and perform in-solution or in-gel tryptic digestion of the proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins from the MS/MS spectra using a database search algorithm. Quantify proteins using label-free quantification (LFQ) or stable isotope labeling (SILAC) and compare against a control IP (e.g., using a non-specific IgG) to identify specific interactors.

Proximity-Dependent Biotinylation (BioID)

BioID identifies both stable and transient or proximal protein associations in a living cell. It utilizes a promiscuous biotin ligase (BirA) fused to BiP. When activated with excess biotin, the BirA-BiP fusion protein biotinylates any protein in its immediate vicinity (~10-15 nm radius).

Detailed Protocol:

-